Propan-2-yl 2-(2,5-dichlorophenyl)hydrazine-1-carboxylate
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Overview
Description
Propan-2-yl 2-(2,5-dichlorophenyl)hydrazine-1-carboxylate is a chemical compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of a hydrazine group attached to a carboxylate ester, with a 2,5-dichlorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-(2,5-dichlorophenyl)hydrazine-1-carboxylate typically involves the reaction of 2,5-dichlorophenylhydrazine with isopropyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-(2,5-dichlorophenyl)hydrazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives with different substituents.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Azo compounds with varying substituents.
Reduction: Hydrazine derivatives with different alkyl or aryl groups.
Substitution: Phenyl derivatives with substituted nucleophiles.
Scientific Research Applications
Propan-2-yl 2-(2,5-dichlorophenyl)hydrazine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propan-2-yl 2-(2,5-dichlorophenyl)hydrazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. Additionally, the compound may induce oxidative stress by generating reactive oxygen species, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- Propan-2-yl 3-(1-phenylethyl)imidazole-4-carboxylate
- (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine
Uniqueness
Propan-2-yl 2-(2,5-dichlorophenyl)hydrazine-1-carboxylate is unique due to the presence of the 2,5-dichlorophenyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
6941-91-9 |
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Molecular Formula |
C10H12Cl2N2O2 |
Molecular Weight |
263.12 g/mol |
IUPAC Name |
propan-2-yl N-(2,5-dichloroanilino)carbamate |
InChI |
InChI=1S/C10H12Cl2N2O2/c1-6(2)16-10(15)14-13-9-5-7(11)3-4-8(9)12/h3-6,13H,1-2H3,(H,14,15) |
InChI Key |
OFEYEBCWSYDTJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)NNC1=C(C=CC(=C1)Cl)Cl |
Origin of Product |
United States |
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